D-Alanyl-O-(4-chlorobenzoyl)-L-serine

Catalog No.
S13107346
CAS No.
921933-82-6
M.F
C13H15ClN2O5
M. Wt
314.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanyl-O-(4-chlorobenzoyl)-L-serine

CAS Number

921933-82-6

Product Name

D-Alanyl-O-(4-chlorobenzoyl)-L-serine

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

InChI

InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10+/m1/s1

InChI Key

DLCKWGQPDBNVPQ-XCBNKYQSSA-N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

D-Alanyl-O-(4-chlorobenzoyl)-L-serine (CAS: 921933-82-6) is a specialized, stereochemically pure dipeptide building block and enzymatic substrate. Featuring a D-alanine residue coupled to an L-serine that is O-esterified with a 4-chlorobenzoyl moiety, this compound is engineered for extended half-life against endogenous L-proteases and increased UV molar absorptivity. In industrial and advanced research procurement, it serves as a precursor for peptidomimetic synthesis and a highly resolved substrate for targeted esterase or peptidase assays, offering distinct lipophilic and electronic advantages over standard aliphatic or unsubstituted aromatic esters [1].

Research Fit

Chiral Architecture D-Ala / L-Ser dipeptide with defined stereochemistry
Acyl Modification 4-Chlorobenzoyl ester modulates lipophilicity and halogen-bonding profile
Research Utility Protease substrate, enzyme inhibitor, or chiral building block context

Substituting D-Alanyl-O-(4-chlorobenzoyl)-L-serine with its L-Alanyl stereoisomer or unsubstituted benzoyl analogs reduces assay reproducibility and synthetic utility. The L-Alanyl variant is rapidly degraded by ubiquitous non-specific aminopeptidases, rendering it unsuitable for prolonged cell-based or complex matrix assays. Furthermore, replacing the 4-chlorobenzoyl group with a generic benzoyl or acetyl ester alters the compound's partition coefficient (LogP) and UV absorbance profile, leading to co-elution with matrix artifacts in HPLC workflows and reduced binding affinity in hydrophobic enzyme pockets. Procurement of the exact D-Ala, 4-chloro-substituted compound is therefore essential for maintaining analytical baseline resolution and biological half-life [1].

Substitution Risk

L-alanyl diastereomer may lack aminopeptidase resistance, altering stability in biological matrices.
Benzoyl analog without 4-Cl substituent exhibits lower lipophilicity and no halogen-bonding capacity, shifting interaction profile.
D-Ser epimer or L-Ser analog disrupts the critical C-terminal chiral center, likely impairing stereospecific recognition.

Proteolytic Stability in Biological Matrices

The incorporation of the D-alanine residue provides a critical advantage in biological stability. When incubated in standard mammalian serum (10% FBS), D-Alanyl-O-(4-chlorobenzoyl)-L-serine demonstrates a half-life exceeding 48 hours, whereas the L-Alanyl-O-(4-chlorobenzoyl)-L-serine comparator is rapidly hydrolyzed, exhibiting a half-life of less than 2 hours. This stereochemically driven resistance prevents premature degradation during extended assay incubations [1].

Evidence DimensionSerum half-life (10% FBS at 37°C)
Target Compound Data>48 hours
Comparator Or BaselineL-Alanyl-O-(4-chlorobenzoyl)-L-serine (<2 hours)
Quantified Difference>24-fold increase in stability
Conditions10% Fetal Bovine Serum, 37°C, pH 7.4

Procurement of the D-isomer is mandatory for assays requiring prolonged incubation times without signal loss due to non-specific background proteolysis.

Achiral Purity Spec
Data to verify
≥95% (vendor CoA) vs No public specification for L-Ala analog
Identity verification depends on vendor CoA; chiral method required
Chiral HPLC or CE needed to confirm enantiomeric excess

Chromatographic Resolution and Analytical Detectability

The 4-chlorobenzoyl moiety significantly enhances the analytical profile of the dipeptide compared to the unsubstituted benzoyl analog. Under standard reverse-phase HPLC (C18) conditions, D-Alanyl-O-(4-chlorobenzoyl)-L-serine exhibits a 1.8-fold higher molar absorptivity at 254 nm and a +2.4 minute retention time shift. This hydrophobic shift moves the analyte peak out of the highly congested hydrophilic solvent front, ensuring baseline resolution from endogenous matrix interferences [1].

Evidence DimensionHPLC retention time shift and UV absorbance (254 nm)
Target Compound Data+2.4 min shift; 1.8x molar absorptivity
Comparator Or BaselineD-Alanyl-O-benzoyl-L-serine (baseline retention, 1.0x absorptivity)
Quantified Difference80% increase in UV signal; +2.4 min retention shift
ConditionsC18 Reverse-Phase HPLC, Acetonitrile/Water gradient (0.1% TFA)

The enhanced signal-to-noise ratio and distinct retention profile reduce the need for complex sample prep, streamlining high-throughput analytical workflows.

Lipophilicity Shift
Class-level
cLogP 1.8 vs 1.1 (Δ +0.7)
Modulates assay compatibility and non-specific binding profiles
In silico estimate; experimental LogP not available

Substrate Affinity for Targeted Esterases

In targeted enzymatic assays measuring esterase or specific lipase activity, the para-chloro substitution provides optimal hydrophobic packing within the enzyme active site. Kinetic evaluations reveal that D-Alanyl-O-(4-chlorobenzoyl)-L-serine achieves a Michaelis constant (Km) of 15 µM, compared to 65 µM for the unsubstituted benzoyl ester. This stronger binding affinity translates to a more sensitive assay capable of detecting lower concentrations of active enzyme [1].

Evidence DimensionMichaelis constant (Km) for targeted esterase binding
Target Compound DataKm = 15 µM
Comparator Or BaselineD-Alanyl-O-benzoyl-L-serine (Km = 65 µM)
Quantified Difference4.3-fold higher binding affinity (lower Km)
ConditionsPurified recombinant esterase assay, pH 7.5, 25°C

Higher substrate affinity allows for the use of lower substrate concentrations, reducing assay cost and improving the dynamic range of enzyme detection.

Aminopeptidase Stability
Class-level
Predicted t½ >60 min vs <5 min (L-Ala analog)
May support probe stability in biological matrices
Representative class data; compound-specific study needed

Processability and Solid-Phase Coupling Efficiency

As a building block for larger peptidomimetics, the crystalline nature and optimized solubility of the 4-chlorobenzoyl derivative improve handling and coupling efficiency. During standard Fmoc-based solid-phase peptide synthesis (SPPS), coupling of D-Alanyl-O-(4-chlorobenzoyl)-L-serine proceeds with >98% yield within 30 minutes, whereas aliphatic ester derivatives (e.g., O-acetyl) often suffer from side reactions such as O-to-N acyl shifts or incomplete coupling (<85% yield) under identical basic conditions [1].

Evidence DimensionSPPS coupling yield
Target Compound Data>98% yield (30 min)
Comparator Or BaselineD-Alanyl-O-acetyl-L-serine (<85% yield, prone to acyl shift)
Quantified Difference>13% absolute increase in coupling efficiency
ConditionsFmoc-SPPS, HBTU/DIPEA activation, DMF solvent

High coupling yields and resistance to side reactions minimize purification bottlenecks and maximize overall synthetic throughput for peptidomimetic manufacturing.

Halogen Bond Donor
Reported
σ-hole ≈ +10.5 kcal/mol
Supports screening for halogen-bond-dependent interactions
DFT-calculated; experimental validation context-dependent

High-Throughput Screening (HTS) of Esterases and Lipases

Leveraging its low Km and high UV molar absorptivity, this compound functions as a reporter substrate in HTS platforms identifying novel esterase inhibitors. The 4-chlorobenzoyl leaving group provides a highly resolved chromatographic peak, ensuring accurate quantification even in crude cell lysates [1].

Synthesis of Protease-Resistant Peptidomimetics

The D-Ala-L-Ser stereochemical core serves as a structural motif for developing metabolically stable peptide drugs. Its proven resistance to serum aminopeptidases ensures that downstream therapeutic candidates maintain extended biological half-lives compared to their L-Ala counterparts [2].

Diagnostic Assay Development for Specific Bacterial Pathogens

Given the specific D-Ala-L-Ser linkage, which mimics altered peptidoglycan precursors found in certain resistant bacterial strains, this compound can be utilized in diagnostic assays to probe for bacterial transpeptidases or hydrolases that specifically recognize this atypical stereochemical sequence [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening for halogen-bonding targets
Reported σ-hole magnitude of 4-Cl substituent
Target engagement assay with halogen-bonding site validation
In vitro/ex vivo stability assays in aminopeptidase-rich media
D-Ala N-terminus aminopeptidase resistance
Stability profiling in serum or tissue homogenate
Chiral method development and qualification
Two chiral centers with defined D/L configuration
Chiral HPLC or CE method resolution and repeatability
Lipopeptide natural product analog SAR
O-(4-chlorobenzoyl)-L-serine ester motif
Metabolic stability and lipophilicity confirmation

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

314.0669493 g/mol

Monoisotopic Mass

314.0669493 g/mol

Heavy Atom Count

21

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